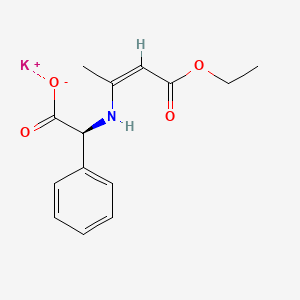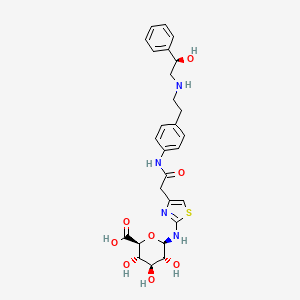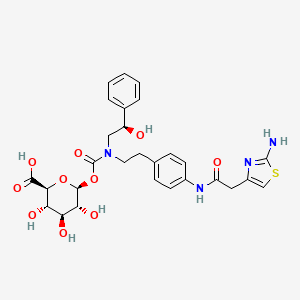
4-Chloromethylstilbene
Overview
Description
4-Chloromethylstilbene is an organic compound with the linear formula C6H5CH=CHC6H4CH2Cl . It is predominantly trans and has a molecular weight of 228.72 . The generation of highly basic stilbene dianions of 4-chloromethylstilbene by electrochemical reduction in ionic liquids at room temperature has been reported .
Molecular Structure Analysis
The molecular structure of 4-Chloromethylstilbene is represented by the formula C6H5CH=CHC6H4CH2Cl . Unfortunately, the available sources do not provide a detailed analysis of the molecular structure.Scientific Research Applications
Organic Building Blocks
4-Chloromethylstilbene is used as an organic building block in the chemical industry . It has a linear formula of C6H5CH=CHC6H4CH2Cl and a molecular weight of 228.72 .
2. Generation of Highly Basic Stilbene Dianions The compound has been reported to generate highly basic stilbene dianions through electrochemical reduction in ionic liquids at room temperature . This process could have potential applications in various chemical reactions.
Biological Activity
Stilbene derivatives, including 4-Chloromethylstilbene, are known for their biological activity . They have potential applications as preservatives, antiseptics, and disinfectants .
Antimicrobial Properties
Many stilbene derivatives exhibit antimicrobial properties . They show activity against both gram-positive and gram-negative bacteria, with a broader range of antimicrobial activity against gram-positive bacteria .
Antifungal Properties
In addition to their antimicrobial properties, stilbene derivatives also exhibit antifungal properties . This makes them potentially useful in the treatment of various fungal infections.
Anticancer Properties
Stilbene derivatives are known for their anticancer properties . Research into these properties began with the discovery of antibiotic activity against bacteria and fungi .
Stability Analysis
Stilbene derivatives, including 4-Chloromethylstilbene, have been studied for their stability in various matrices . Understanding their stability can help in developing their applications further.
Synthesis of Silicone-Based Triazine–Stilbene Compounds
4-Chloromethylstilbene has been used in the synthesis of silicone-based triazine–stilbene compounds . These compounds have diverse applications in the chemical industry .
Safety And Hazards
properties
IUPAC Name |
1-(chloromethyl)-4-[(E)-2-phenylethenyl]benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl/c16-12-15-10-8-14(9-11-15)7-6-13-4-2-1-3-5-13/h1-11H,12H2/b7-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJQBYQAGGHNAB-VOTSOKGWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=CC=C(C=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/C2=CC=C(C=C2)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloromethylstilbene | |
CAS RN |
150253-59-1 | |
| Record name | 4-Chloromethylstilbene, predominantly trans | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





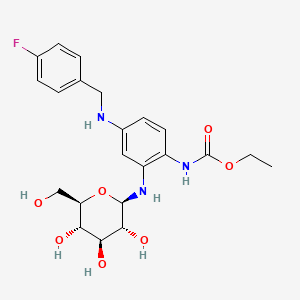

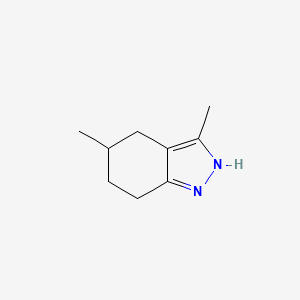
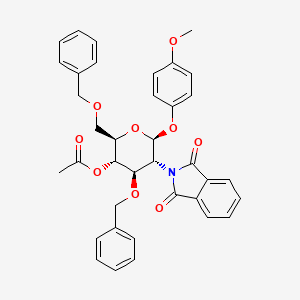
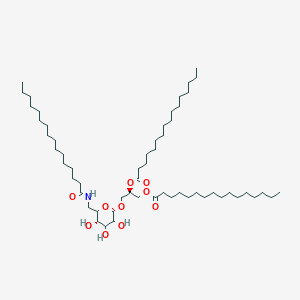
![N-{4-[3-(2,6-Diamino-4-oxo-1,4-dihydropyrimidin-5-yl)-3-oxopropyl]benzoyl}-D-glutamic acid](/img/structure/B1146851.png)
